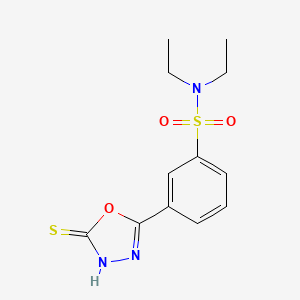
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide, also known as DSO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
- A study by Shingare et al. (2022) explored the antimicrobial and antitubercular potential of benzene sulfonamide pyrazole oxadiazole derivatives. These compounds demonstrated good activity against certain bacterial strains and were found to be active antitubercular agents against M. tuberculosis H37Rv. Molecular docking studies were also conducted to understand their mode of inhibition (Shingare et al., 2022).
Cardiac Electrophysiological Activity
- Research by Morgan et al. (1990) investigated N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity. Some of these compounds showed potency in vitro comparable to existing class III agents, indicating their potential for treating arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. They found that these compounds increase charge transfer resistance, suggesting the formation of a protective layer, and exhibited mixed-type behavior (Ammal et al., 2018).
Anti-inflammatory and Anti-diabetic Activities
- A study by Kavitha et al. (2019) synthesized 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. Some compounds demonstrated excellent anti-inflammatory activity, with potential relevance in treating inflammatory conditions (Kavitha et al., 2019).
Anti-Cancer Agents
- Gangapuram and Redda (2009) synthesized benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. These findings contribute to the understanding of sulfonamide derivatives as therapeutic agents in cancer treatment (Gangapuram & Redda, 2009).
Electronically Active Compounds
- Edder et al. (2000) synthesized a ligand with an electron-withdrawing sulfonamide group, revealing interesting electronic effects. This work has implications for the development of optically and magnetically active compounds (Edder et al., 2000).
Antimicrobial Activity and Enzyme Inhibition
- Khazaei et al. (2014) and Khalid et al. (2016) conducted studies focusing on the synthesis of sulfonamide derivatives and their antimicrobial activities. These compounds exhibited moderate to strong activity against various bacterial strains (Khazaei et al., 2014); (Khalid et al., 2016).
Anticonvulsant Activity
- Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. Some compounds showed promising results in models of neuropathic pain, opening new avenues for pain management (Khokra et al., 2019).
Carbonic Anhydrase Inhibition
- Multiple studies, including those by Ilies et al. (2003), Supuran et al. (2013), and Carta et al. (2015), have investigated sulfonamide derivatives as carbonic anhydrase inhibitors, demonstrating their potential in treating various conditions, including cancer and neuropathic pain (Ilies et al., 2003); (Supuran et al., 2013); (Carta et al., 2015).
Propriétés
IUPAC Name |
N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFWDZBNNBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)
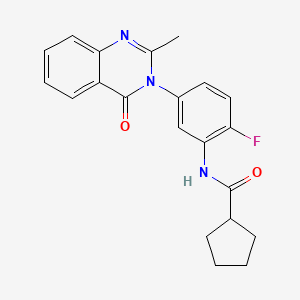
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)
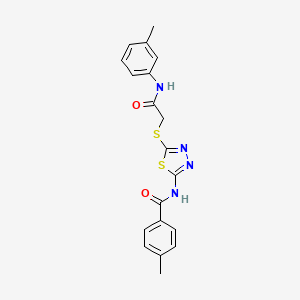
![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)


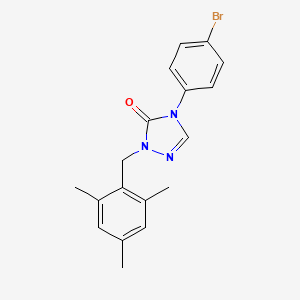
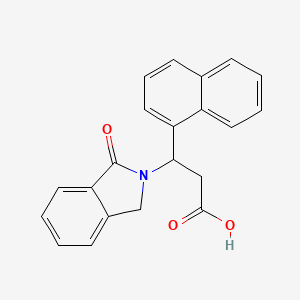

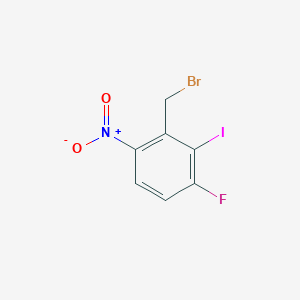

![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)